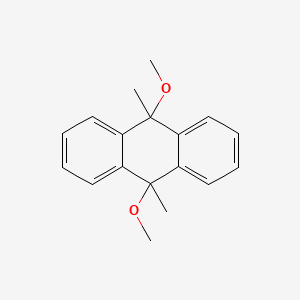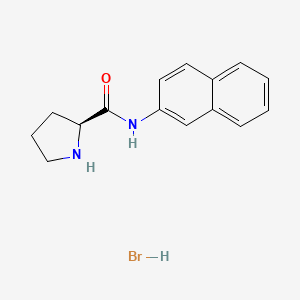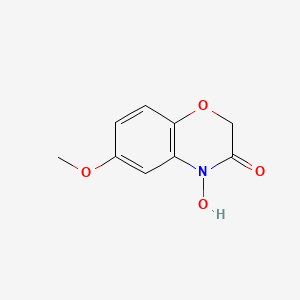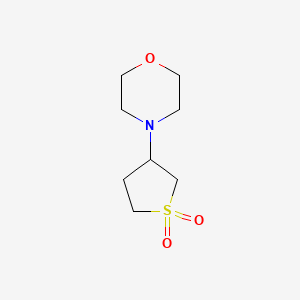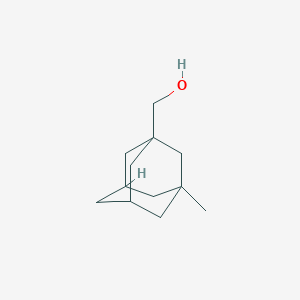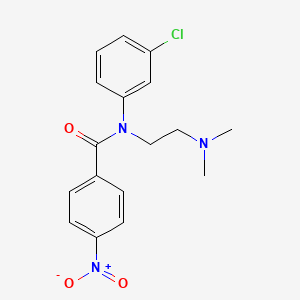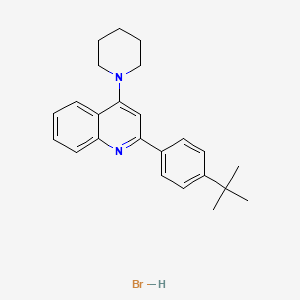
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Piperidine Introduction: The piperidine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine under basic conditions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジン部分で酸化反応を受ける可能性があり、N-オキシド誘導体の形成につながります。
還元: 還元反応はキノリン核で起こり、テトラヒドロキノリン誘導体に変換される可能性があります。
置換: この化合物は、存在する官能基に応じて、ハロゲン化またはアルキル化などのさまざまな置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルやハロゲン化剤(例:臭素)などの試薬が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってN-オキシド誘導体が得られる一方、還元によってテトラヒドロキノリン誘導体が得られます。
4. 科学研究の応用
2-(4-tert-ブチルフェニル)-4-(1-ピペリジニル)キノリン臭化水素酸塩は、科学研究でさまざまな用途があり、以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学的アッセイにおけるプローブまたはリガンドとしての潜在的な用途。
医学: 潜在的な治療用途のための薬理学的特性の調査。
工業: 新しい材料の開発、または化学反応における触媒としての使用。
科学的研究の応用
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(4-tert-ブチルフェニル)-4-(1-ピペリジニル)キノリン臭化水素酸塩の作用機序は、その特定の生物学的または化学的活性によって異なります。一般に、キノリン誘導体は、酵素や受容体などのさまざまな分子標的に作用し、その活性を調節できます。ピペリジン部分は、特定の標的に対する化合物の結合親和性または選択性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
キノリン: 親化合物であり、抗マラリア特性で知られています。
クロロキン: キノリン核と類似した構造を持つ、よく知られた抗マラリア薬。
ピペリジン: 多くの医薬品によく見られる構造モチーフ。
独自性
2-(4-tert-ブチルフェニル)-4-(1-ピペリジニル)キノリン臭化水素酸塩は、キノリン核にtert-ブチルフェニル基とピペリジニル基が結合した組み合わせにより、独特です。このユニークな構造は、他のキノリン誘導体にはない特定の生物学的または化学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperidine: A common structural motif in many pharmaceuticals.
Uniqueness
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide is unique due to the combination of the tert-butylphenyl and piperidinyl groups attached to the quinoline core. This unique structure may confer specific biological or chemical properties not found in other quinoline derivatives.
特性
CAS番号 |
853343-81-4 |
|---|---|
分子式 |
C24H29BrN2 |
分子量 |
425.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C24H28N2.BrH/c1-24(2,3)19-13-11-18(12-14-19)22-17-23(26-15-7-4-8-16-26)20-9-5-6-10-21(20)25-22;/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3;1H |
InChIキー |
PAOLEGZDDFTCHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

